
(1-Phenylcyclopent-3-en-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Phenylcyclopent-3-en-1-yl)methanamine is an organic compound that belongs to the class of aralkylamines. These compounds are characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group . This compound is of interest due to its unique structure, which combines a cyclopentene ring with a phenyl group and a methanamine moiety.
Méthodes De Préparation
The synthesis of (1-Phenylcyclopent-3-en-1-yl)methanamine can be achieved through various synthetic routes. One common method involves the reaction of cyclopent-3-en-1-ylmethanamine with phenylmagnesium bromide in the presence of a suitable catalyst . The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a temperature range of 0-25°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
(1-Phenylcyclopent-3-en-1-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the cyclopentene ring.
Applications De Recherche Scientifique
(1-Phenylcyclopent-3-en-1-yl)methanamine has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Phenylcyclopent-3-en-1-yl)methanamine involves its interaction with specific molecular targets. It acts as a Bronsted base, capable of accepting a proton from a donor molecule . This interaction can influence various biochemical pathways, depending on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
(1-Phenylcyclopent-3-en-1-yl)methanamine can be compared with other similar compounds, such as:
Cyclopent-3-en-1-ylmethanamine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
1-Phenylcyclopentanemethylamine: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring, leading to different reactivity and stability.
N-Methylamphetamine: Contains a phenyl group and a methanamine moiety but differs in the structure of the alkyl chain.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H15N |
|---|---|
Poids moléculaire |
173.25 g/mol |
Nom IUPAC |
(1-phenylcyclopent-3-en-1-yl)methanamine |
InChI |
InChI=1S/C12H15N/c13-10-12(8-4-5-9-12)11-6-2-1-3-7-11/h1-7H,8-10,13H2 |
Clé InChI |
CNVNEDUEMXCBNX-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1(CN)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Chloro-4'-fluoro-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029049.png)
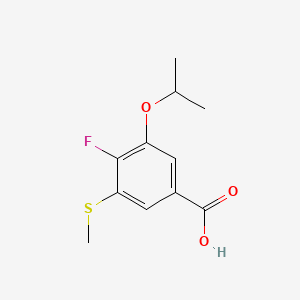
![2'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14029053.png)
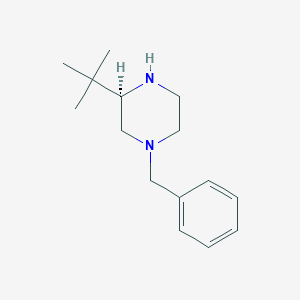
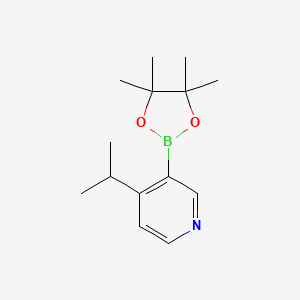
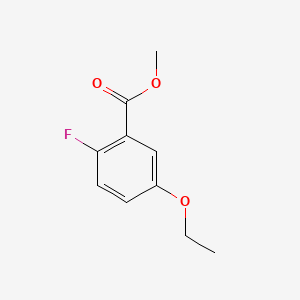
![8-Oxabicyclo[3.2.1]octan-2-ol](/img/structure/B14029068.png)
![tert-butyl N-[1-[(4-amino-2-pyridyl)methyl]-2,2,2-trifluoro-ethyl]carbamate](/img/structure/B14029069.png)
![[3-(Dibenzylamino)oxetan-2-yl]methanol](/img/structure/B14029074.png)
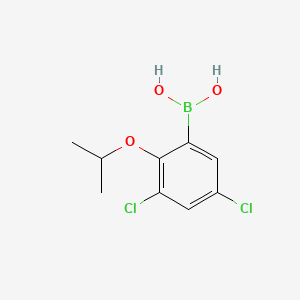
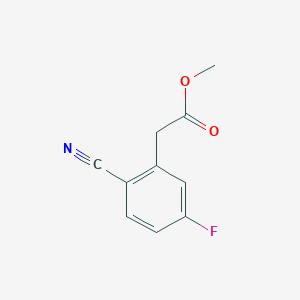
![Bicyclo[3.1.0]hex-2-en-3-yl trifluoromethanesulfonate](/img/structure/B14029100.png)
![N-(5-(1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridin-5-yl)pyridin-3-yl)pentanamide](/img/structure/B14029101.png)

